1-Methyl-3-(propan-2-yl)cyclopentane-1,2-dicarboxylic acid
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Overview
Description
1-Methyl-3-(propan-2-yl)cyclopentane-1,2-dicarboxylic acid is an organic compound with a complex structure It consists of a cyclopentane ring substituted with a methyl group at the first position, an isopropyl group at the third position, and two carboxylic acid groups at the first and second positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-(propan-2-yl)cyclopentane-1,2-dicarboxylic acid can be achieved through several synthetic routes. One common method involves the alkylation of cyclopentadiene with isopropyl bromide in the presence of a strong base such as sodium hydride. The resulting product is then subjected to a series of oxidation and carboxylation reactions to introduce the carboxylic acid groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of catalytic processes to enhance yield and efficiency. Catalysts such as palladium or platinum may be employed to facilitate the alkylation and oxidation steps. Additionally, continuous flow reactors can be used to optimize reaction conditions and improve scalability.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-3-(propan-2-yl)cyclopentane-1,2-dicarboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The methyl and isopropyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-Methyl-3-(propan-2-yl)cyclopentane-1,2-dicarboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-catalyzed reactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methyl-3-(propan-2-yl)cyclopentane-1,2-dicarboxylic acid involves its interaction with specific molecular targets and pathways. In biological systems, the compound may interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The carboxylic acid groups play a crucial role in binding to target proteins, while the methyl and isopropyl groups influence the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
1-Methylcyclopentane-1,2-dicarboxylic acid: Lacks the isopropyl group, resulting in different chemical properties.
3-(Propan-2-yl)cyclopentane-1,2-dicarboxylic acid: Lacks the methyl group, affecting its reactivity and stability.
Cyclopentane-1,2-dicarboxylic acid: Lacks both the methyl and isopropyl groups, leading to significant differences in chemical behavior.
Uniqueness
1-Methyl-3-(propan-2-yl)cyclopentane-1,2-dicarboxylic acid is unique due to the presence of both the methyl and isopropyl groups, which confer distinct steric and electronic effects
Properties
CAS No. |
66016-71-5 |
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Molecular Formula |
C11H18O4 |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
1-methyl-3-propan-2-ylcyclopentane-1,2-dicarboxylic acid |
InChI |
InChI=1S/C11H18O4/c1-6(2)7-4-5-11(3,10(14)15)8(7)9(12)13/h6-8H,4-5H2,1-3H3,(H,12,13)(H,14,15) |
InChI Key |
WJXPLOWQFLHVGE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCC(C1C(=O)O)(C)C(=O)O |
Origin of Product |
United States |
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